2,5-Dimethylphenethyl acetate
Description
2,5-Dimethylphenethyl acetate (CAS 151-05-3), also referred to as α,α-dimethylphenethyl acetate, is a synthetic ester widely used in the flavor and fragrance industries. Structurally, it consists of a phenethyl group (benzene ring attached to an ethyl chain) modified with two methyl groups on the α-carbon (adjacent to the benzene ring) and an acetyloxy group. This compound is characterized by its fruity or floral aroma, making it valuable in food additives, cosmetics, and perfumery . Its synthesis typically involves esterification of α,α-dimethylphenethyl alcohol with acetic acid under acidic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-10(2)12(8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHGZWXXAFHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenethyl acetate can be achieved through several methods. One common approach involves the esterification of 2,5-dimethylphenethyl alcohol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dimethylphenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 2,5-dimethylphenethyl alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2,5-Dimethylphenylacetic acid.
Reduction: 2,5-Dimethylphenethyl alcohol.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s fragrance properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: Widely used in the flavor and fragrance industry, it is also investigated for its potential use in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. At the molecular level, the compound binds to specific receptor proteins, triggering a signal transduction pathway that results in the activation of sensory neurons and the transmission of olfactory signals to the brain.
Comparison with Similar Compounds
α,α-Dimethylphenethyl Butyrate (CAS 10094-34-5)
- Structural Difference : The butyrate ester replaces the acetate group with a butyryl group, increasing the alkyl chain length.
- Physicochemical Properties :
- Higher molecular weight (C₁₄H₂₀O₂ vs. C₁₂H₁₆O₂) and lipophilicity compared to the acetate.
- Likely exhibits lower volatility and a longer-lasting aroma profile.
- Applications: Used similarly in flavoring agents but may contribute richer, creamier notes due to the butyrate moiety .
2,4-Dichlorophenoxy Acetate (CAS 30124-46-0)
- Structural Difference : Features a 2,4-dichlorophenyl group instead of a dimethylphenethyl group.
- Physicochemical Properties :
- Molecular formula C₈H₆Cl₂O₂; oily physical state.
- Higher density and polarity due to chlorine substituents.
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
- Structural Difference : Contains a β-ketoester group (C₆H₅-C(O)-COOCH₃) instead of a simple acetate.
- Physicochemical Properties :
- Crystalline solid with higher oxygen content (C₁₁H₁₂O₃).
- Stability at low temperatures (-20°C).
- Applications : Serves as a precursor in synthesizing amphetamines and other pharmaceuticals, highlighting its role in medicinal chemistry .
Research Findings and Functional Insights
- Flavor and Fragrance Performance: α,α-Dimethylphenethyl acetate is identified as a volatile compound in meat products, with its concentration increasing during storage. The addition of essential oils (e.g., rosemary, caraway) modulates its concentration, indicating interactions between flavor compounds and antimicrobial agents .
- Biological Activity: Dichlorophenoxy derivatives exhibit herbicidal or antimicrobial properties, as inferred from synthesis methods involving sulfuric acid catalysis .
Industrial Utility :
- The crystalline nature of methyl 2-phenylacetoacetate underscores its stability in pharmaceutical synthesis, whereas liquid esters like dimethylphenethyl acetate prioritize solubility and volatility for flavor dispersion .
Biological Activity
2,5-Dimethylphenethyl acetate is an aromatic compound that has garnered interest due to its diverse biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, potential toxicity, and mechanisms of action.
Chemical Structure and Properties
This compound (CAS Number: 103-45-7) is an ester derived from phenethyl alcohol and acetic acid. Its molecular formula is , and it possesses a characteristic sweet floral odor that makes it valuable in the fragrance industry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . A study conducted by Smolecule highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent in cosmetic formulations.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
| Candida albicans | 12 | 10 |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. A comprehensive review indicated that while the compound shows low acute toxicity, high doses may lead to adverse effects such as neurotoxicity. In a study involving animal models, doses exceeding 12500 ppm resulted in significant neurological symptoms, including tremors and ataxia .
| Dose (ppm) | Observed Effects |
|---|---|
| 0 | No adverse effects |
| 12500 | Mild neurological symptoms |
| 25000 | Significant tremors and ataxia |
| 50000 | Severe neurotoxicity and mortality |
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antimicrobial effects may be attributed to disruption of microbial cell membranes and inhibition of metabolic pathways. Additionally, its potential neurotoxic effects could be linked to oxidative stress and inflammation in neural tissues.
Case Studies
- Food Preservation : A case study evaluated the efficacy of incorporating this compound into food products. Results showed a significant reduction in microbial load in treated samples compared to controls, demonstrating its potential as a natural preservative.
- Cosmetic Applications : In cosmetics, this compound has been tested for skin irritation potential. Clinical trials indicated that formulations containing up to 1% of the compound were well-tolerated by participants, with no reported adverse reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
